molecular formula C20H22N2O4S2 B2669086 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine CAS No. 627833-57-2

2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine

Cat. No.: B2669086
CAS No.: 627833-57-2
M. Wt: 418.53
InChI Key: GVKRIYNKZSXVIF-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine (CAS 627833-57-2) is a high-purity chemical compound with a molecular formula of C20H22N2O4S2 and a molecular weight of 418.53 g/mol. It is offered for investigative applications in medicinal chemistry and drug discovery. This complex molecule features a morpholine ring, a privileged pharmacophore in medicinal chemistry known for its versatility and ability to enhance the potency of a molecule through specific interactions with target proteins, such as kinases, and to favorably modulate pharmacokinetic properties . The core structure also incorporates a 1,3-oxazole ring substituted with a thiophene group and a benzenesulfonyl moiety, design elements common in compounds developed for various therapeutic areas. The integration of the morpholine ring makes this compound of significant interest for studying Structure-Activity Relationships (SAR), particularly in the development of new pharmacological agents . Furthermore, derivatives containing thiophene scaffolds have been investigated in scientific patents for their potential as antiviral agents, including activity against flavivirus infections . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2,6-dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-13-6-8-16(9-7-13)28(23,24)19-20(22-11-14(2)25-15(3)12-22)26-18(21-19)17-5-4-10-27-17/h4-10,14-15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKRIYNKZSXVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the oxazole ring is replaced by the morpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the sulfonyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

Phenyl vs. Thiophen-2-yl Substitution

The compound 2,6-dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine () replaces the thiophen-2-yl group with a phenyl ring. Key differences include:

  • Electronic Effects : The sulfur atom in thiophene introduces electron-rich aromaticity, enhancing π-π stacking interactions compared to phenyl.
  • Solubility : Thiophene’s lower hydrophobicity (clogP ~2.5) compared to phenyl (clogP ~3.0) may improve aqueous solubility.
  • Biological Activity : Thiophene derivatives often exhibit enhanced binding to sulfur-containing biological targets (e.g., kinases) due to polarizable sulfur .
4-Chlorophenylsulfonyl vs. 4-Methylbenzenesulfonyl

The compound 4-{4-[(4-chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine () substitutes the 4-methylbenzenesulfonyl group with a 4-chlorophenylsulfonyl moiety.

  • Molecular Weight : The chlorine substituent reduces molecular weight (404.87 g/mol) compared to the methyl-substituted target compound (~434 g/mol), affecting pharmacokinetic properties .

Heterocyclic Core Modifications

Oxazole vs. Thiazole

The compound 4-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-ylmorpholine (CAS 557773-86-1, ) replaces the oxazole oxygen with sulfur, forming a thiazole core.

  • Stability : Thiazoles are generally more resistant to hydrolysis than oxazoles due to stronger C–S bonds.
  • Molecular Weight : The thiazole derivative has a higher molecular weight (446.61 g/mol) due to additional sulfur atoms .

Sulfonyl Group Modifications

Sulfonyl (SO₂) vs. Sulfanyl (S–)

In 4-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-ylmorpholine (), the sulfonyl group is replaced with a sulfanyl group at the 2-position.

  • Reactivity : Sulfanyl groups are nucleophilic, whereas sulfonyl groups are electrophilic, influencing reactivity in biological systems.
  • Solubility : Sulfonyl groups enhance water solubility due to polarity, whereas sulfanyl groups increase hydrophobicity .

Research Implications

  • Drug Design : Thiophene and sulfonyl groups in the target compound may optimize binding to enzymes like cyclooxygenase or kinases, as seen in docking studies of analogous molecules (e.g., binding energy −6.58 kcal/mol in ).
  • Synthetic Feasibility : Methods from and (reflux in DMF/acetic acid) could be adapted for large-scale synthesis.

Biological Activity

The compound 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Morpholine ring : A six-membered ring containing one nitrogen atom.
  • Oxazole ring : A five-membered ring containing one nitrogen and one oxygen atom.
  • Thiophene moiety : A five-membered ring containing sulfur.
  • Sulfonyl group : Enhances the compound's reactivity and biological activity.

Table 1: Structural Components of the Compound

ComponentDescription
MorpholineSix-membered ring with nitrogen
OxazoleFive-membered ring with nitrogen and oxygen
ThiopheneFive-membered ring with sulfur
Sulfonyl groupEnhances reactivity and biological activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the thiophene and oxazole rings can engage in π-π stacking interactions with aromatic residues. These interactions can modulate enzyme or receptor activities, leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacterial strains, suggesting potential use in treating infections.

Anticancer Properties

Studies have also explored the anticancer potential of morpholine derivatives. The compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For example, a related morpholine derivative was found to induce apoptosis in cancer cells through modulation of the PI3K/Akt pathway.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several morpholine derivatives, including the target compound. They tested these derivatives against Gram-positive and Gram-negative bacteria, finding that certain modifications significantly enhanced antimicrobial activity. The sulfonyl group was critical for binding to bacterial enzymes, leading to effective inhibition.

Study 2: Anticancer Mechanism

A separate investigation focused on the anticancer properties of morpholine derivatives involving 2,6-dimethyl substitution. The study demonstrated that these compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis. The mechanisms were linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

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